molecular formula C8H4INO2 B1320986 2-Cyano-5-iodobenzoic acid CAS No. 185050-32-2

2-Cyano-5-iodobenzoic acid

Cat. No. B1320986
M. Wt: 273.03 g/mol
InChI Key: GURKJLQOEBNLCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds using iodine(V) reagents, such as o-iodoxybenzoic acid (IBX), is described in the context of cyclization reactions with unsaturated N-aryl amides. This suggests that similar iodine(V) reagents could potentially be used in the synthesis of 2-cyano-5-iodobenzoic acid or related compounds . Additionally, the use of continuous flow-flash chemistry for the synthesis of 5-cyano-2-formylbenzoic acid indicates that advanced synthetic techniques could be applicable for the efficient production of cyano-substituted benzoic acids .

Molecular Structure Analysis

The molecular structure of a complex involving 2,5-diiodobenzoic acid and cycloheptaamylose was determined using X-ray crystallography, which implies that similar structural determination methods could be used to elucidate the structure of 2-cyano-5-iodobenzoic acid . Furthermore, the crystal structures of iodinated isobenzofuranones and isochromenones, derived from 2-alkynylbenzoic acids, were confirmed by X-ray diffraction analysis, indicating the importance of such techniques in understanding the molecular structure of iodinated aromatic compounds .

Chemical Reactions Analysis

The papers describe various chemical reactions involving iodobenzoic acid derivatives. For instance, iodolactonization of 2-alkynylbenzoic acids in ionic liquids with molecular iodine as the iodine source shows the potential for iodine-mediated cyclization reactions . The oxidation of alcohols to various carbonyl compounds using 2-iodoxybenzenesulfonic acid as a catalyst demonstrates the reactivity of iodine(V) reagents in selective oxidation reactions . These reactions could be relevant to the chemical behavior of 2-cyano-5-iodobenzoic acid in various synthetic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano and iodobenzoic acid derivatives can be inferred from the interactions and behaviors described in the papers. For example, the polymorphism and hydration states of 3,5-dichloro-4-cyanobenzoic acid highlight the significance of intermolecular interactions, such as hydrogen bonding and halogen bonding, in determining the solid-state properties of such compounds . The reactivity of 2-nitro-5-thiocyanatobenzoic acid with thiol groups, leading to the formation of S-cyano derivatives, suggests that the cyano group in benzoic acid derivatives can participate in nucleophilic substitution reactions .

Scientific Research Applications

Protein Modification

2-Nitro-5-thiocyanatobenzoic acid, a related compound, has been studied for its ability to convert thiol groups in proteins into S-cyano derivatives, contributing to protein modification research (Price, 1976).

Synthesis of Complex Compounds

Palladium(II) catalyzed reactions with amides of 2-iodobenzoic acid, which is structurally similar to 2-cyano-5-iodobenzoic acid, have been shown to yield tetrasubstituted carbon centers and complex spiro and bridged-ring compounds, indicating its utility in organic synthesis (Grigg, Sridharan, Stevenson, & Worakun, 1986).

Starting Material for Heterocyclic Compounds

2-Cyano-5-iodobenzoic acid and related compounds have been used as starting materials for synthesizing various heterocyclic compounds, including furo[2,3-d]pyrimidines, demonstrating its role in the development of novel organic molecules (Nalbandyan, Mkrtchyan, Akopyan, & Vartanyan, 1990).

Analytical Chemistry

In the field of analytical chemistry, iodobenzoic acids, similar to 2-cyano-5-iodobenzoic acid, have been used for studying the thermodynamic properties of molecules and their behavior under different conditions, which is crucial for understanding chemical reactions and properties (Tan & Sabbah, 1994).

Catalytic Reactions

2-Cyano-5-iodobenzoic acid and its analogs serve as reagents in various catalytic reactions. For instance, 2-iodoxybenzoic acid has been used in oxidation reactions, showcasing the catalytic potential of such compounds (Thottumkara, Bowsher, & Vinod, 2005).

Nanomaterial Synthesis

Research into iodine-containing nano-dispersed composites involves iodobenzoic acids, highlighting the role of2-cyano-5-iodobenzoic acid in the development of advanced materials with potential biomedical applications (Mamtsev et al., 2016).

Antitumor Research

Derivatives of compounds related to 2-cyano-5-iodobenzoic acid have been synthesized and evaluated for antitumor activities. These studies contribute to the development of new anticancer drugs and therapeutic approaches (Shams, Mohareb, Helal, & Mahmoud, 2010).

Iodine Functionalization

Compounds structurally similar to 2-cyano-5-iodobenzoic acid, such as m-iodosylbenzoic acid, have been used for the iodo-functionalization of alkenes and alkynes. This demonstrates the utility of these compounds in creating functionally diverse chemical structures (Yusubov, Yusubova, Kirschning, Park, & Chi, 2008).

Safety And Hazards

The safety information for 2-Cyano-5-iodobenzoic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-cyano-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURKJLQOEBNLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608938
Record name 2-Cyano-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-iodobenzoic acid

CAS RN

185050-32-2
Record name 2-Cyano-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RW Higgins, CL Hilton, SD Deodhar - The Journal of Organic …, 1951 - ACS Publications
… Preparation of 4-iodophthalic anhydride from the readily available 5iodoanthranilic acid using theSandmeyer reaction followed by hydrolysisof the resulting 2-cyano-5-iodobenzoic acid …
Number of citations: 10 pubs.acs.org

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